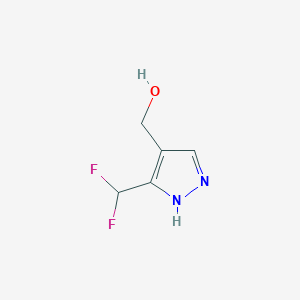
(3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with difluoromethylating agents under controlled conditions. For example, difluoroacetic acid can be used as a starting material, which undergoes esterification and subsequent cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Catalysts such as nanoscale titanium dioxide can be employed to enhance the reaction efficiency and reduce the reaction time . The use of cost-effective and readily available raw materials is also a key consideration in industrial synthesis.
化学反応の分析
Types of Reactions
(3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (3-(Difluoromethyl)-1H-pyrazol-4-yl)carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
Chemistry
In chemistry, (3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a building block in the development of bioactive molecules. Its difluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical compounds .
Medicine
In medicine, derivatives of this compound are investigated for their antifungal and antibacterial properties. These derivatives can inhibit the growth of various pathogens, making them potential candidates for new therapeutic agents .
Industry
In the agrochemical industry, this compound is used as a precursor for the synthesis of fungicides. These fungicides can protect crops from fungal infections, thereby improving agricultural productivity .
作用機序
The mechanism of action of (3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol and its derivatives often involves the inhibition of specific enzymes. For example, in fungicides, these compounds inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .
類似化合物との比較
Similar Compounds
(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid): This compound also features a difluoromethyl group and a pyrazole ring but has a carboxylic acid group instead of a hydroxymethyl group.
(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide): Similar to the previous compound but with a carboxamide group.
Uniqueness
(3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol is unique due to its hydroxymethyl group, which provides additional sites for chemical modification. This allows for the synthesis of a wide range of derivatives with diverse biological activities .
特性
分子式 |
C5H6F2N2O |
|---|---|
分子量 |
148.11 g/mol |
IUPAC名 |
[5-(difluoromethyl)-1H-pyrazol-4-yl]methanol |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)4-3(2-10)1-8-9-4/h1,5,10H,2H2,(H,8,9) |
InChIキー |
WIURGKAIBNGAEY-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=C1CO)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid](/img/structure/B13348157.png)
![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)
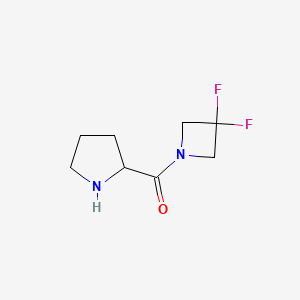
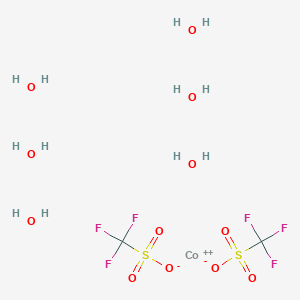
![tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B13348179.png)
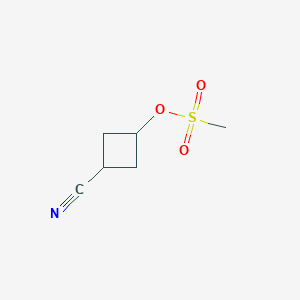

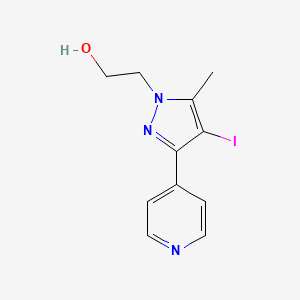
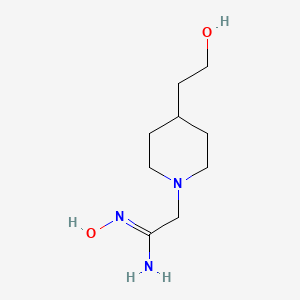
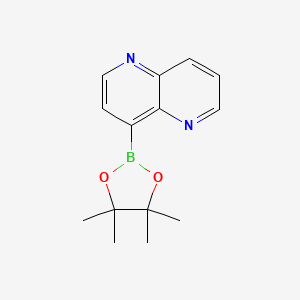
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13348206.png)
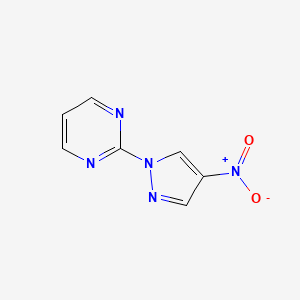
![5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13348220.png)
